molecular formula C17H22N2O3 B12957072 Tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate

Tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate

Katalognummer: B12957072
Molekulargewicht: 302.37 g/mol
InChI-Schlüssel: WXLLNTNLOSNJRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery .

Vorbereitungsmethoden

The synthesis of tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate involves several key steps. The process begins with the preparation of ethyl 2-oxindoline-5-carboxylate, which undergoes dianion alkylation and cyclization. The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound. The overall yield of this synthetic route is approximately 35% over eight steps, and it does not require chromatographic purification .

Analyse Chemischer Reaktionen

Tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a key building block in the synthesis of complex spirocyclic molecules.

    Biology: The compound exhibits potential biological activities, including acting as growth hormone secretagogues, neurokinin antagonists, and oxytocin antagonists.

    Medicine: Due to its interaction with various receptors, it is being explored for its therapeutic potential in treating conditions like hormone deficiencies and neurological disorders.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to a wide range of receptors, influencing various biological processes. For example, it can act as an antagonist to neurokinin and oxytocin receptors, modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate is unique due to its spirocyclic structure, which distinguishes it from other oxindole derivatives. Similar compounds include:

Eigenschaften

Molekularformel

C17H22N2O3

Molekulargewicht

302.37 g/mol

IUPAC-Name

tert-butyl 2-oxospiro[indole-3,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-13-7-5-4-6-12(13)17(14(19)20)8-10-18-11-9-17/h4-7,18H,8-11H2,1-3H3

InChI-Schlüssel

WXLLNTNLOSNJRR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C3(C1=O)CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.